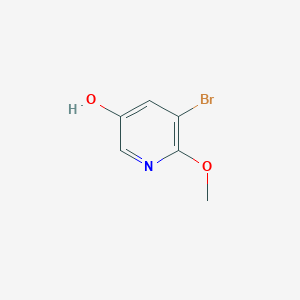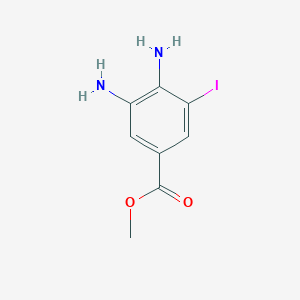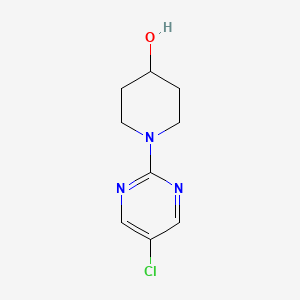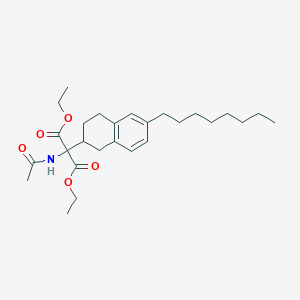
7-Fluoro-2-methoxy-8-methylquinoxaline
Descripción general
Descripción
7-Fluoro-2-methoxy-8-methylquinoxaline is a chemical compound with the CAS Number: 952587-08-5 and Linear Formula: C10H9FN2O . It is used in scientific research and has diverse applications, contributing to the advancement of various fields such as medicinal chemistry, material science, and drug discovery.
Molecular Structure Analysis
The molecular structure of 7-Fluoro-2-methoxy-8-methylquinoxaline is represented by the formula C10H9FN2O . The molecular weight of the compound is 192.19 .Aplicaciones Científicas De Investigación
Photostability and Biological Activity
Research has shown that fluoroquinolones with specific substitutions, such as methoxy groups at the 8 position, exhibit notable photostability and biological activity. This stability is crucial for their effectiveness and safety, particularly when exposed to UV light. For instance, the introduction of a methoxy group at the 8 position of quinolones significantly enhances the stability of fluoroquinolones against irradiation by UV light, which in turn affects their antibacterial activities and cytotoxicities (Matsumoto et al., 1992; Marutani et al., 1993).
Antibacterial Activity and Mechanisms
The antibacterial activity of fluoroquinolones, such as moxifloxacin and gatifloxacin, is significantly influenced by substitutions at the C-8 position, with methoxy groups leading to a broad spectrum of activity against various pathogens, including resistant strains. These modifications not only improve their efficacy but also their pharmacokinetic profiles, making them potent options for treating bacterial infections (Keating et al., 2004; Keam et al., 2005).
Reduction of Phototoxicity
The modification of fluoroquinolones by adding a methoxy group at the 8 position has been shown to reduce phototoxicity. This reduction is crucial for minimizing the risk of phototoxic reactions in patients undergoing treatment with these agents, enhancing their safety profile (Marutani et al., 1993).
Environmental Detection and Impact
The presence and effects of fluoroquinolones in the environment, particularly in urban wastewater, have been studied, highlighting the importance of detecting these compounds due to their potential environmental impact. Techniques for the trace determination of fluoroquinolone antibacterial agents in wastewater have been developed, underscoring the environmental presence and persistence of these compounds (Golet et al., 2001).
Development of New Compounds
Research into novel quinolone derivatives, including those with 8-methoxy or 8-methyl groups, has led to the discovery of compounds with potent antibacterial activity and favorable pharmacokinetic and toxicological profiles. These studies are pivotal for the development of new antibacterial agents capable of addressing the growing issue of antibiotic resistance (Komoriya et al., 2019).
Safety And Hazards
Propiedades
IUPAC Name |
7-fluoro-2-methoxy-8-methylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c1-6-7(11)3-4-8-10(6)13-9(14-2)5-12-8/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIUVAVROPTREG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=NC=C(N=C12)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50737495 | |
| Record name | 7-Fluoro-2-methoxy-8-methylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50737495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-2-methoxy-8-methylquinoxaline | |
CAS RN |
952587-08-5 | |
| Record name | 7-Fluoro-2-methoxy-8-methylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50737495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,3S,5R)-tert-butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1509821.png)
![tert-Butyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate](/img/structure/B1509822.png)

![(R)-(4-(1-Chloropyrido[3,4-d]pyridazin-4-yl)-3-methylpiperazin-1-yl)(phenyl)methanone](/img/structure/B1509825.png)

![5-chloro-7-(2-chloro-4-pyridinyl)-Imidazo[1,2-c]pyrimidine](/img/structure/B1509834.png)
![2-[(6,6-Difluorocyclooct-4-yn-1-yl)oxy]acetic acid](/img/structure/B1509838.png)




